3,6-Dimethylpiperidin-2-one
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Overview
Description
3,6-Dimethylpiperidin-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of 3,6-Dimethylpiperidin-2-one are currently unknown . This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of many drugs .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, a broader class of compounds that include 3,6-Dimethylpiperidin-2-one, have been found to exhibit a wide range of biological activities . They are used in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
Piperidine derivatives have been found to exhibit anticancer and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
Piperidine derivatives have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,6-dimethyl-1,5-diaminopentane with a suitable carbonyl compound can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3,6-Dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methyl groups.
3,3-Dimethylpiperidin-2-one: Another derivative with different methyl group positions.
Uniqueness: 3,6-Dimethylpiperidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other piperidine derivatives and valuable for specific applications .
Properties
IUPAC Name |
3,6-dimethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-4-6(2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWOCYQKOFMHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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